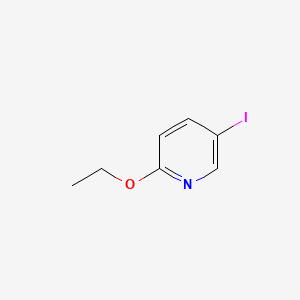

2-Ethoxy-5-iodopyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Drug Design and Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in medicinal chemistry. researchgate.netenpress-publisher.com Its unique properties, including its basicity, polarity, ability to form hydrogen bonds, and its compact size, make it a valuable component in the design of new therapeutic agents. nih.gov The nitrogen atom in the pyridine ring can significantly influence a molecule's pharmacokinetic properties, such as solubility and bioavailability. enpress-publisher.com

Historical Context of Pyridine-Based Pharmaceuticals

The history of pyridine in medicine is rich, with its core structure being identified in numerous naturally occurring compounds, including alkaloids and vitamins. rsc.orgdovepress.com The first isolation of pyridine dates back to the 19th century from coal tar. openaccessjournals.com Early investigations into pyridine derivatives led to the discovery of their diverse biological activities. openaccessjournals.com Over the years, this has resulted in the development of a multitude of pyridine-containing drugs. rsc.orgnih.gov For instance, nicotinic acid (a form of vitamin B3) and isoniazid, a key anti-tuberculosis drug, are early examples of the therapeutic importance of the pyridine scaffold. nih.govbeilstein-journals.org

Contemporary Role of Pyridine Derivatives in Medicinal Chemistry

In modern drug discovery, the pyridine scaffold is considered a "privileged structure" due to its presence in a wide array of approved drugs with diverse therapeutic applications. researchgate.netrsc.org Pyridine-containing drugs are used as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents, among others. nih.govresearchgate.net The versatility of the pyridine ring allows for chemical modifications at multiple positions, enabling chemists to fine-tune the biological activity and physicochemical properties of drug candidates. nih.gov The incorporation of a pyridine moiety can enhance a drug's potency, improve its metabolic stability, and address issues related to protein binding and permeability. dovepress.com The continued interest in this scaffold is evident from the large number of publications and patents related to pyridine derivatives in recent years. dovepress.comnih.gov

Overview of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are crucial building blocks in synthetic organic chemistry, providing a versatile platform for the construction of more complex molecules. nih.gov The introduction of a halogen atom onto the pyridine ring opens up a wide range of synthetic transformations, making them highly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govmountainscholar.org

Reactivity Profiles of Halogens on the Pyridine Ring

The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing nature of the nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov Consequently, direct halogenation of pyridine often requires harsh reaction conditions. nih.gov The position of the halogen atom on the pyridine ring dictates its reactivity. Halogens at the 2- and 4-positions are more susceptible to nucleophilic substitution, while those at the 3-position are generally less reactive. nih.govnih.gov The nature of the halogen also plays a critical role, with iodine being the most reactive towards various coupling reactions.

The reactivity of halopyridines can be summarized as follows:

Nucleophilic Aromatic Substitution (SNAr): Halogens at the C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Metal-Catalyzed Cross-Coupling Reactions: Halopyridines are excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The reactivity order for the halogen is typically I > Br > Cl.

Metal-Halogen Exchange: This reaction allows for the conversion of a carbon-halogen bond into a carbon-metal bond, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

Strategic Importance of Iodo-Substituted Pyridines

Among the halopyridines, iodo-substituted pyridines are of particular strategic importance in synthetic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodopyridines highly reactive and versatile intermediates. This high reactivity allows for a broader range of synthetic transformations to be carried out under milder conditions. They are particularly favored for metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures. nih.gov The ability to introduce various substituents onto the pyridine ring via the iodo-group makes them invaluable in the synthesis of novel compounds for drug discovery and materials science.

Focus on 2-Ethoxy-5-iodopyridine: Research Rationale and Scope

This compound is a specific halopyridine that has garnered interest as a valuable building block in organic synthesis. Its structure combines the features of a pyridine ring, an iodo-substituent, and an ethoxy group. The presence of the iodo group at the 5-position makes it a prime candidate for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities at this position. The ethoxy group at the 2-position can influence the electronic properties of the pyridine ring and may also play a role in the biological activity of the final products.

The rationale for focusing on this compound stems from its potential utility in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals. ukchemicalsuppliers.co.uk This article will explore the synthesis, chemical properties, and synthetic applications of this compound, highlighting its role as a versatile intermediate in the construction of more complex molecular structures. The scope of this article is strictly limited to the chemical aspects of this compound and will not delve into dosage, administration, or safety profiles.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxy-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFZXWONOPNLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313589 | |

| Record name | 2-Ethoxy-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-52-9 | |

| Record name | 2-Ethoxy-5-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 2 Ethoxy 5 Iodopyridine

Cross-Coupling Reactions at the C-5 Position (Iodine Reactivity)

The carbon-iodine bond at the C-5 position of 2-Ethoxy-5-iodopyridine is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these coupling reactions to proceed under relatively mild conditions. This reactivity is central to the derivatization of the pyridine (B92270) core, enabling the synthesis of complex molecules.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction is instrumental in creating biaryl and heteroaryl structures.

In a typical Suzuki-Miyaura reaction, this compound can be coupled with a variety of aryl or heteroaryl boronic acids and their corresponding boronate esters. These boron-containing reagents are valued for their stability, low toxicity, and commercial availability. The reaction results in the formation of a new carbon-carbon bond at the C-5 position of the pyridine ring, yielding 2-ethoxy-5-aryl(or heteroaryl)pyridines. The versatility of available boronic acids allows for the introduction of a diverse range of substituents, including those with different electronic and steric properties.

The success of the Suzuki-Miyaura coupling hinges on the palladium catalyst and the associated ligands. The catalytic cycle typically begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex. The choice of ligand is critical as it influences the catalyst's stability, activity, and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which are reduced in situ to the active Pd(0) species. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The reaction is typically carried out in solvents like dioxane, toluene (B28343), or aqueous mixtures.

Table 1: Representative Palladium Catalysts and Ligands in Suzuki-Miyaura Couplings This table presents a general overview of catalysts and ligands commonly used for Suzuki-Miyaura reactions involving aryl halides, which are applicable to this compound.

| Catalyst Precursor | Ligand | Typical Base |

|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Na₂CO₃ |

| PdCl₂(dppf) | (dppf) | K₂CO₃ |

| Pd₂(dba)₃ | SPhos | K₃PO₄ |

| Pd(PPh₃)₄ | (none required) | K₂CO₃ |

The Suzuki-Miyaura reaction is a powerful tool for constructing complex molecular architectures found in many biologically active compounds. The 2-arylpyridine motif, which can be synthesized from this compound, is a privileged structure in medicinal chemistry. One notable application is the synthesis of pyridylbenzofuran backbones. This can be achieved by coupling this compound with a suitable boronic acid or ester derivative of a benzofuran. These resulting structures are of significant interest in drug discovery due to their presence in a variety of compounds with therapeutic potential. A domino intermolecular Sonogashira coupling followed by cyclization can also yield substituted benzo[b]furans researchgate.net.

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

When applied to this compound, the Sonogashira coupling allows for the direct attachment of an alkynyl group to the C-5 position of the pyridine ring. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner. organic-chemistry.org This transformation is valuable for creating extended π-conjugated systems and for introducing a reactive "handle" (the alkyne) that can be used in subsequent chemical modifications, such as click chemistry or further cyclization reactions. researchgate.net The typical catalytic system involves a palladium source like PdCl₂(PPh₃)₂ and a copper co-catalyst such as copper(I) iodide (CuI), with an amine like triethylamine (Et₃N) serving as both the base and often as a solvent. semanticscholar.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and material science. rug.nl

For this compound, this reaction allows for the introduction of a primary or secondary amine at the C-5 position. The reaction is known for its broad substrate scope, accommodating a wide variety of amines, including anilines, cyclic amines, and acyclic amines. rug.nl The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. libretexts.org The choice of ligand is crucial and often dictates the efficiency and scope of the reaction. rug.nl A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to facilitate the deprotonation of the amine and promote the catalytic cycle. libretexts.org

Negishi and Stille Coupling Reactions

The iodine atom at the C-5 position of this compound is particularly susceptible to participation in cross-coupling reactions. Among the most utilized of these are the Negishi and Stille couplings, which facilitate the formation of new carbon-carbon bonds.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org In the case of this compound, the iodo-substituent acts as the halide component. The reaction provides an efficient method for introducing a wide variety of alkyl, alkenyl, and aryl groups at the C-5 position. The general applicability of the Negishi coupling makes it a powerful tool for creating diverse molecular architectures. researchgate.net

Stille Coupling: The Stille reaction is another palladium-catalyzed cross-coupling reaction that is widely used in organic synthesis. wikipedia.orgorganic-chemistry.org It involves the reaction of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org Similar to the Negishi coupling, the iodo-group of this compound serves as the halide partner. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. wikipedia.org

| Coupling Reaction | Catalyst | Organometallic Reagent | Resulting Bond Formation |

| Negishi Coupling | Palladium (e.g., Pd(PPh₃)₄) or Nickel | Organozinc (R-ZnX) | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) |

| Stille Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organotin (R-SnR'₃) | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position (Ethoxy Group Lability)

The ethoxy group at the C-2 position of the pyridine ring is susceptible to nucleophilic displacement, a process known as nucleophilic aromatic substitution (SNAr). wikipedia.orgfishersci.co.uk This reactivity is a consequence of the electron-deficient nature of the pyridine ring, which is further enhanced by the electronegativity of the nitrogen atom.

A variety of nucleophiles can displace the ethoxy group at the C-2 position. Common nucleophiles include amines and thiols, leading to the formation of 2-amino and 2-thio substituted pyridines, respectively. These reactions are synthetically useful for introducing nitrogen and sulfur functionalities into the pyridine ring. The general mechanism involves the addition of the nucleophile to the C-2 carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. youtube.com

The reactivity of the pyridine ring towards nucleophilic aromatic substitution is significantly influenced by the electronic properties of the ring and any substituents present. The nitrogen atom in the pyridine ring withdraws electron density, making the ring more electrophilic and thus more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comuoanbar.edu.iq This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.com The presence of additional electron-withdrawing groups on the ring can further enhance this reactivity. masterorganicchemistry.com Conversely, electron-donating groups would decrease the reactivity towards SNAr. The activation of the pyridine ring in N-methylpyridinium ions, for example, has been shown to result in different leaving group orders compared to typical SNAr reactions on activated aryl substrates. nih.gov

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic and heteroaromatic rings. unblog.frorganic-chemistry.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.ca

In the context of 2-alkoxypyridines, the alkoxy group can act as a directing group for lithiation. However, the position of lithiation can be influenced by the specific base used. Studies on 2-methoxypyridine (B126380) have shown that with lithium dialkylamides like LDA, lithiation can occur at the C-3 position (ortho to the methoxy group). acs.orgresearchgate.net In contrast, using a superbase like BuLi-LiDMAE can lead to regioselective lithiation at the C-6 position. nih.govacs.orgresearchgate.net This difference in regioselectivity is attributed to the formation of different lithium aggregates. acs.org For 3-substituted pyridines, lithiation generally occurs at the 2-position, influenced by both the directing group and the pyridine nitrogen. clockss.org

The organolithium species generated through directed ortho metalation is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups. This "quench" step allows for the installation of a wide range of substituents, such as alkyl groups, silyl groups, and carbonyl functionalities. nih.gov For instance, regioselective lithiation of 3-chloro-2-ethoxypyridine has been utilized in the synthesis of 2,3,4-trisubstituted pyridines through subsequent reactions with magnesium reagents and electrophiles. nih.govresearchgate.net This two-step sequence of directed metalation followed by an electrophilic quench provides a versatile method for the synthesis of highly substituted pyridine derivatives. researchgate.net

| Reagent | Function |

| n-Butyllithium (n-BuLi) | Strong base for lithiation |

| s-Butyllithium (s-BuLi) | Strong base for lithiation |

| t-Butyllithium (t-BuLi) | Strong base for lithiation |

| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base |

| Tetramethylethylenediamine (TMEDA) | Chelating agent, often used with organolithium reagents |

| Trimethylsilyl chloride (TMSCl) | Electrophile for introducing a trimethylsilyl group |

| Dimethylformamide (DMF) | Electrophile for formylation |

| Carbon dioxide (CO₂) | Electrophile for carboxylation |

Other Transformations and Functional Group Interconversions

Beyond the more common cross-coupling reactions involving the carbon-iodine bond, the this compound scaffold can undergo a variety of other transformations, allowing for further diversification of its structure. These include modifications of the pyridine ring itself, such as reduction and oxidation, as well as electrophilic attack at the carbon atoms of the ring.

Reduction of the Pyridine Ring

The complete reduction of the pyridine ring in this compound to the corresponding piperidine derivative is a synthetically useful transformation. Catalytic hydrogenation is a common and effective method for this purpose. The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency and outcome of the reduction.

Substituted pyridines are generally hydrogenated to piperidines using heterogeneous catalysts such as platinum, palladium, rhodium, or ruthenium. researchgate.net Platinum oxide (PtO₂), also known as Adams' catalyst, is a particularly effective catalyst for the hydrogenation of pyridine derivatives. researchgate.netasianpubs.org The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, under hydrogen pressure. asianpubs.org The acidic medium is thought to enhance the catalytic activity and prevent catalyst poisoning by the nitrogen atom of the pyridine ring. asianpubs.org

While no specific studies on the catalytic hydrogenation of this compound were found, the general methodology for substituted pyridines is applicable. It is anticipated that under standard catalytic hydrogenation conditions, this compound would be reduced to 2-ethoxy-5-iodopiperidine. However, the presence of the iodo substituent may lead to side reactions, such as hydrodeiodination, depending on the catalyst and reaction conditions.

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product | Reference |

| PtO₂ | Glacial Acetic Acid | 50-70 | Room Temperature | Substituted Piperidines | researchgate.netasianpubs.org |

| Rhodium on Carbon | Not specified | Lower pressures | Not specified | Substituted Piperidines | researchgate.net |

| Ruthenium Dioxide | Not specified | High temperatures and pressures | Not specified | Substituted Piperidines | researchgate.net |

Table 1: General Conditions for Catalytic Hydrogenation of Substituted Pyridines

Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. wikipedia.org Pyridine-N-oxides are also of interest for their potential biological activities.

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and a mixture of hydrogen peroxide and acetic acid. google.comnih.govorganic-chemistry.org m-CPBA is a widely used and effective reagent for this purpose, often favored for its relative ease of handling. wikipedia.org The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature.

The synthesis of 2-halopyridine-N-oxides has been achieved through oxidation with peracetic acid generated in-situ from hydrogen peroxide and acetic acid in the presence of a catalyst. google.com While specific examples for this compound are not detailed in the literature, the general applicability of these methods suggests that it would undergo N-oxidation under similar conditions to yield this compound N-oxide. The progress of the oxidation can often be monitored by thin-layer chromatography (TLC). nih.gov

| Oxidizing Agent | Solvent | Temperature | Product | Reference |

| m-CPBA | Dichloromethane | Room Temperature | Pyridine-N-oxide | wikipedia.org |

| H₂O₂ / Acetic Acid | Acetic Acid | Not specified | Pyridine-N-oxide | google.com |

Table 2: Common Reagents for the N-Oxidation of Pyridines

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of activating groups, such as the ethoxy group at the 2-position of this compound, can facilitate these reactions. The ethoxy group is an ortho, para-director, activating the 3- and 5-positions towards electrophilic attack. The iodine atom at the 5-position is a deactivating group but also directs incoming electrophiles to the ortho and para positions (relative to itself), which are the 4- and 6-positions of the pyridine ring.

The combined directing effects of the ethoxy and iodo groups, along with the inherent reactivity of the pyridine ring, will determine the regiochemical outcome of electrophilic substitution reactions. Given that the 5-position is already substituted, electrophilic attack is most likely to occur at the 3-position, which is ortho to the activating ethoxy group.

A relevant example is the synthesis of 2-ethoxy-5-nitropyridine, which is achieved through a nitration reaction on a pyridine intermediate that already contains the ethoxy group. pipzine-chem.com This suggests that nitration of this compound would likely introduce a nitro group onto the pyridine ring. The most probable position for substitution would be the 3-position, directed by the powerful activating effect of the 2-ethoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

| Reaction | Reagents | Electrophile | Expected Major Product on 2-Ethoxypyridine (B84967) | Reference |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 2-Ethoxy-5-nitropyridine | pipzine-chem.com |

| Halogenation | X₂ / Lewis Acid | X⁺ | 5-Halo-2-ethoxypyridine | masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Ethoxypyridine-5-sulfonic acid | youtube.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | Generally not successful on pyridines | wikipedia.org |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | R⁺ | Generally not successful on pyridines | wikipedia.org |

Table 3: Common Electrophilic Aromatic Substitution Reactions and Their Applicability to 2-Ethoxypyridine Systems

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives. wikipedia.org The Lewis acid catalyst required for these reactions coordinates with the basic nitrogen atom of the pyridine ring, leading to strong deactivation of the ring towards electrophilic attack. wikipedia.org

Computational Chemistry and Spectroscopic Analysis of 2 Ethoxy 5 Iodopyridine

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. researchgate.net Computational methods can locate and characterize the geometry and energy of these transition states. For reactions involving 2-Ethoxy-5-iodopyridine, such as nucleophilic aromatic substitution (SNAr), transition state theory can be applied to understand the reaction kinetics. researchgate.net

In a computational study of the SNAr reaction of the related 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine, DFT calculations were employed to model the reaction pathway and identify the transition states and their corresponding activation energies. researchgate.net Similar modeling for this compound would involve identifying the transition state for the displacement of the iodo group by a nucleophile. The calculations would reveal the geometry of the activated complex and the energy barrier, which is a key determinant of the reaction rate.

Table 2: Hypothetical Transition State Parameters for an SNAr Reaction of this compound

| Parameter | Value | Description |

| Reaction | Nucleophilic Substitution at C5 | Displacement of the iodo group. |

| Activation Energy (Ea) | 25 kcal/mol | Energy barrier for the reaction. |

| Key Bond Distances | C5-I: 2.5 Å, C5-Nu: 2.2 Å | Elongated leaving group bond and forming nucleophile bond. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |

Note: This table contains illustrative data for a hypothetical reaction to demonstrate the type of information gained from transition state calculations.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed for a synthetic pathway. This profile provides a visual representation of the thermodynamics and kinetics of each step in a reaction sequence.

Spectroscopic Characterization (Exclusion: Basic Compound Identification Data)

Advanced spectroscopic methods are instrumental in confirming the nuanced structural details of this compound, moving beyond simple confirmation of its presence to a detailed mapping of its atomic arrangement and electronic environment.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information on the connectivity and spatial relationships between atoms in this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble a detailed picture of the molecular framework.

A hypothetical ¹H-¹³C HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of proton and carbon signals.

| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |

|---|---|---|

| ~8.2 | ~150 | C6-H6 |

| ~7.8 | ~145 | C4-H4 |

| ~6.6 | ~112 | C3-H3 |

| ~4.4 | ~62 | -O-CH₂- |

| ~1.4 | ~15 | -CH₃ |

Further insights are gained from an HMBC experiment, which shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation between the methyl protons of the ethoxy group and the C2 carbon of the pyridine (B92270) ring would confirm the attachment of the ethoxy group at this position.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

The mass spectrum would likely show a prominent molecular ion peak [M]⁺. Key fragmentation pathways would involve the loss of the ethyl group, the ethoxy group, and potentially the iodine atom. The analysis of these fragments helps to confirm the presence and connectivity of the different functional groups within the molecule.

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 249 | [C₇H₈INO]⁺ | Molecular Ion |

| 220 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 204 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 122 | [M - I]⁺ | Loss of the iodine atom |

| 94 | [C₅H₄NO]⁺ | Pyridin-2-one fragment |

While no publicly available crystal structure for this compound has been identified, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Should a suitable single crystal be grown, this technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Volume (ų) | ~1040 |

| Z | 4 |

This data would allow for the detailed visualization of the molecule's conformation and its packing arrangement within the crystal lattice, offering crucial insights into solid-state properties.

Advanced Applications of 2 Ethoxy 5 Iodopyridine in Chemical Research

Building Block in Complex Molecule Synthesis

The strategic placement of the ethoxy and iodo substituents on the pyridine (B92270) ring makes 2-Ethoxy-5-iodopyridine a significant precursor in the construction of elaborate molecular architectures. The iodine atom, in particular, facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.

In the field of natural product synthesis, constructing complex molecular frameworks with high precision is paramount. While direct examples detailing the use of this compound in the total synthesis of a specific natural product are specialized, the utility of 5-iodopyridine scaffolds is well-established for creating pyridine-containing natural products. The iodine atom at the 5-position is ideally suited for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the attachment of a wide array of alkyl, alkenyl, alkynyl, and aryl groups, enabling the assembly of intricate carbon skeletons found in nature. The 2-ethoxy group, meanwhile, influences the reactivity of the pyridine ring and can be retained in the final product or modified in subsequent synthetic steps.

The pyridine ring is a common structural motif in a variety of commercial agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The development of new and effective agrochemicals often involves the synthesis and screening of extensive libraries of related compounds to optimize biological activity and environmental safety. This compound serves as a key building block in this process. The pyridine core is a known pharmacophore in many agrochemicals, and the ability to functionalize the 5-position via the iodo-substituent allows for the systematic modification of the molecule's properties. For instance, different aryl or heterocyclic groups can be introduced through Suzuki coupling to explore their impact on herbicidal or insecticidal activity. Nitrogen-containing heterocyclic skeletons are frequently found in biologically active agrochemicals. researchgate.net

Table 1: Synthetic Utility of this compound in Complex Molecule Synthesis

| Application Area | Role of this compound | Key Reactions Enabled by the Iodo Group | Significance |

|---|---|---|---|

| Natural Product Synthesis | Precursor to a functionalized pyridine core. | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig couplings. | Allows for the construction of complex carbon skeletons and introduction of diverse substituents. |

| Agrochemical Development | Scaffold for creating libraries of potential herbicides, insecticides, and fungicides. researchgate.net | Cross-coupling reactions to attach various functional groups. | Facilitates structure-activity relationship (SAR) studies to optimize biological efficacy and safety profiles. |

Role in Medicinal Chemistry and Drug Discovery Programs

In medicinal chemistry, the pyridine scaffold is recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net this compound is a valuable starting material for the synthesis of novel pharmaceutical agents, offering a platform for creating diverse molecular libraries aimed at various therapeutic targets.

Pyridine derivatives have demonstrated efficacy across a wide spectrum of diseases. The functional group tolerance of modern cross-coupling reactions allows this compound to be a precursor for compounds targeting these conditions.

Neurological Disorders: Substituted pyridines are investigated for their interaction with receptors in the central nervous system. chemimpex.comchemimpex.com For example, derivatives are used to develop imaging agents for amyloid plaques in Alzheimer's disease. nih.gov

Anti-inflammatory: The pyridine motif is present in non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdrugbank.com The synthesis of novel anti-inflammatory agents often involves the modification of a core pyridine structure to enhance potency and reduce side effects. chemimpex.com

Anti-cancer: Many modern anti-cancer agents are designed to inhibit specific enzymes or receptors involved in tumor growth. mdpi.commhmedical.com Pyridine-based compounds have been developed as potent inhibitors of kinases and other targets. nih.govnih.govmdpi.com The unique structure of this compound makes it a useful intermediate in the synthesis of potential anti-cancer agents. chemimpex.comchemimpex.comnbinno.com

Antiviral: The pyridine ring is a component of various antiviral compounds. researchgate.net Research into new antiviral therapies, including those targeting herpes simplex virus and HIV, often involves the synthesis of novel heterocyclic compounds, where iodinated precursors can play a crucial role. chemimpex.comnbinno.comnih.govnih.govresearchgate.netmdpi.com

Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets. This compound is an excellent starting point for the synthesis of such high-value structures.

Piperidines: The piperidine ring is one of the most common nitrogen-containing heterocycles found in pharmaceuticals. Substituted piperidines can be synthesized through the reduction (catalytic hydrogenation) of the corresponding pyridine ring. dtic.milnih.gov Starting with this compound allows for the creation of highly functionalized 2-ethoxy-5-iodopiperidines, which can be further modified to produce complex drug candidates.

Imidazo[1,2-a]pyridines: This fused heterocyclic system is a prominent scaffold in medicinal chemistry, with applications as anti-cancer, anti-inflammatory, and antiviral agents. tci-thaijo.org The most common synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. This compound can be readily converted to 2-amino-5-iodopyridine (B21400), which then serves as the key precursor for the imidazo[1,2-a]pyridine core. researchgate.netgoogle.com The iodine atom is carried through the synthesis and remains on the final scaffold, providing a reactive site for late-stage functionalization to generate diverse compound libraries. researchgate.net

Table 2: Application of this compound in Medicinal Chemistry

| Therapeutic Area | Target Scaffold | Synthetic Role of this compound |

|---|---|---|

| Anti-cancer | Substituted Pyridines, Imidazo[1,2-a]pyridines | Serves as a building block for kinase inhibitors and other targeted agents. nih.govnih.gov |

| Antiviral | Modified Pyridines and Nucleoside Analogues | Precursor for compounds designed to inhibit viral replication. nih.govnih.gov |

| Anti-inflammatory | Pyridinones, Substituted Pyridines | Core structure for developing novel NSAIDs and other anti-inflammatory molecules. nih.gov |

| Neurological Disorders | Functionalized Pyridines and Piperidines | Starting material for CNS-active agents and diagnostic imaging probes. nih.gov |

Structure-Activity Relationship (SAR) Studies Utilizing this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an excellent starting scaffold for generating diverse molecular libraries for such studies. The compound's utility lies in its two primary modification points: the 2-ethoxy group, which influences the electronic environment of the pyridine ring, and the 5-iodo group, which acts as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions.

The iodine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic introduction of different functional groups (R) at this position, enabling researchers to probe the effects of sterics, electronics, and hydrophobicity on the molecule's interaction with a biological target.

For instance, this compound has been utilized as a key intermediate in the synthesis of potential G protein-coupled receptor (GPR84) modulators via Sonogashira coupling google.com. It has also been used in the synthesis of inhibitors for acetyl-CoA carboxylase, where it is coupled with a naphthalene derivative google.com. These examples demonstrate its role in building larger, biologically active molecules where the ethoxypyridine core is a crucial component.

The table below illustrates how this compound can be used to generate a library of derivatives for an SAR study, highlighting the versatility of the 5-iodo position.

Table 1: Generation of a Chemical Library from this compound for SAR Studies

| Cross-Coupling Reaction | Reagent | R-Group Introduced at 5-position | Potential Property Modulation |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Aryl group (e.g., Phenyl, Thienyl) | Modifies steric bulk, introduces aromatic interactions (π-stacking). |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynyl group | Introduces rigid, linear linkers; alters molecular geometry. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino group | Introduces hydrogen bond donors/acceptors; modifies basicity. |

| Stille Coupling | Organostannane (R-Sn(Bu)₃) | Alkyl, Vinyl, or Aryl group | Allows for the introduction of a wide variety of carbon-based groups. |

Prodrug Strategies and Drug Delivery Systems

Prodrug strategies involve chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. While direct examples of this compound being formulated as a prodrug are not extensively documented, its structure is amenable to such strategies. A common prodrug approach involves masking a key functional group with a promoiety that is cleaved in vivo to release the active drug google.com. Derivatives of this compound could be functionalized with ester or amide groups to create prodrugs with altered solubility or absorption characteristics google.com.

In the context of drug delivery, the iodopyridine moiety is valuable for bioconjugation. This technique facilitates the attachment of molecules to larger carriers, such as polymers or antibodies, to create advanced drug delivery systems chemimpex.com. The reactivity of the iodo- group allows for stable bond formation, enabling the conjugation of a therapeutic agent derived from the this compound scaffold to a targeting vehicle, potentially improving its delivery to specific tissues or cells chemimpex.com.

Applications in Material Science and Advanced Materials

The unique electronic and reactive properties of iodopyridines make them valuable monomers in the synthesis of advanced materials chemimpex.com.

This compound is a suitable monomer for the synthesis of pyridine-containing polymers through cross-coupling polymerization ambeed.comambeed.com. The carbon-iodine bond provides a reactive site for metal-catalyzed reactions, allowing it to be incorporated into polymer backbones. For example, in a Suzuki polymerization, it can be reacted with an aromatic diboronic acid to produce a conjugated polymer with alternating pyridine and aryl units. The presence of the pyridine ring in the polymer backbone can impart unique properties, such as metal-coordinating abilities and altered electronic characteristics. The ethoxy group serves to enhance the solubility of the monomer and the resulting polymer, which is often a critical factor for solution-based processing and characterization.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|

| Suzuki Polymerization | Arylene-bis(boronic acid) | -[Ar-Py(OEt)]n- | Conjugated, potentially semiconducting, fluorescent. |

| Sonogashira Polymerization | Arylene-diethyne | -[Ar-C≡C-Py(OEt)-C≡C]n- | Rigid-rod conjugated polymer, potential for use in molecular wires. |

Polymers derived from this compound have potential applications as functional materials and coatings chemimpex.com. The conjugated nature of polymers synthesized via cross-coupling reactions suggests they may possess interesting optoelectronic properties, making them candidates for use in organic electronics like organic light-emitting diodes (OLEDs) or organic solar cells, a field where other iodopyridine isomers have been employed chemimpex.com.

Furthermore, the pyridine nitrogen atom within the polymer structure can act as a coordination site for metal ions. This property can be exploited to create functional coatings for sensors, catalysts, or for the capture of heavy metals from environmental sources. The ability to form thin films from these soluble polymers allows for their application as protective or functional surface coatings chemimpex.com.

Emerging Applications in Catalysis and Method Development

In coordination chemistry and homogeneous catalysis, the design of organic ligands is crucial for controlling the reactivity and selectivity of a metal center. Pyridine-based structures are among the most common and effective ligand scaffolds. This compound can serve either as a simple monodentate ligand or as a precursor for more complex, multidentate ligands chemimpex.comchemimpex.com.

The key features of this compound in ligand design are:

Coordination Site: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a transition metal center.

Electronic Tuning: The ethoxy group at the 2-position is electron-donating, which increases the electron density on the nitrogen atom. This enhances its Lewis basicity and can strengthen its bond to the metal, thereby modifying the catalytic activity of the resulting complex.

Steric Influence: The ethoxy group also provides steric bulk near the coordination site, which can influence the selectivity of a catalytic reaction by controlling the approach of substrates to the metal center.

Reactive Handle: The iodine atom at the 5-position provides a site for further modification. It can be used to couple the pyridine ring to other coordinating moieties, enabling the synthesis of bidentate or polydentate ligands with tailored properties.

Table 3: Features of this compound in Ligand Design

| Structural Feature | Role in Ligand Function | Potential Impact on Catalysis |

|---|---|---|

| Pyridine Nitrogen | Metal coordination (Lewis Base) | Forms the active metal-ligand complex. |

| 2-Ethoxy Group | Electronic and steric tuning | Modulates catalyst activity and selectivity. |

| 5-Iodo Group | Site for further functionalization | Allows for the creation of more complex bidentate or tridentate ligands. |

Reagent Development for Novel Synthetic Transformations

This compound serves as a versatile building block in the development of reagents and intermediates for novel synthetic transformations, particularly in the synthesis of complex organic molecules with potential biological activity. Its utility is highlighted in its application in cross-coupling reactions to form new carbon-carbon and carbon-oxygen bonds, leading to the creation of elaborate molecular architectures.

One notable application of this compound is in the synthesis of diaryl ether linkages through reactions such as the Ullmann condensation. This transformation is a significant strategy in medicinal chemistry for the construction of molecules with potential therapeutic applications. For instance, in the development of inhibitors for acetyl-CoA carboxylase, this compound has been utilized as a key reactant.

In a specific synthetic protocol, this compound was reacted with 2-hydroxy-6-acetylnaphthalene in the presence of potassium carbonate and copper powder. google.com This reaction resulted in the formation of l-(6-(6-ethoxypyridin-3-yloxy)naphthalen-2-yl)ethanone, demonstrating the successful coupling of the ethoxypyridine moiety to the naphthalene core via an ether linkage. google.com This transformation underscores the role of this compound as a crucial reagent for introducing the 2-ethoxypyridinyl group into a larger molecular scaffold, a common motif in the design of bioactive compounds.

The following table summarizes the key components and the product of this synthetic transformation:

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | 2-hydroxy-6-acetylnaphthalene | Potassium carbonate, Copper powder | l-(6-(6-ethoxypyridin-3-yloxy)naphthalen-2-yl)ethanone |

Future Directions and Research Opportunities

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. For intermediates like 2-Ethoxy-5-iodopyridine, future research will prioritize the creation of greener synthetic pathways that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Key areas of exploration include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. A significant future direction is the adoption of water as a reaction solvent, a method that has been successfully demonstrated for the synthesis of related compounds like 2-amino-5-iodopyridine (B21400). google.com This approach eliminates organic waste, enhancing the safety and environmental profile of the process. google.com

Solid-Phase Synthesis: Exploring solid-supported reagents and solvent-free reaction conditions, such as grinding techniques, presents another avenue for sustainable synthesis. researchgate.net These methods can simplify purification, reduce solvent consumption, and in some cases, lead to higher yields and faster reaction times. researchgate.net

Catalytic Methods: Developing novel catalytic systems, particularly those using earth-abundant metals or organocatalysts, can replace stoichiometric reagents that generate significant waste. Research into catalytic C-H activation or halogenation could provide more direct and atom-economical routes to this compound and its precursors.

| Sustainability Strategy | Potential Benefit | Example from Related Chemistry |

| Aqueous Synthesis | Elimination of organic solvent waste, improved safety. | Synthesis of 2-amino-5-iodopyridine in water. google.com |

| Solid-Phase Grinding | Reduced solvent use, simplified purification. | Green synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net |

| Advanced Catalysis | Higher atom economy, reduction of stoichiometric waste. | General trend in organic synthesis. |

Exploration of Novel Reactivity Patterns and Selectivity Control

The unique electronic properties conferred by the electron-donating ethoxy group and the versatile iodo group make this compound a candidate for exploring novel chemical transformations. Future research will likely focus on uncovering new reactivity patterns and achieving higher levels of selectivity.

Regioselective Functionalization: The pyridine (B92270) ring possesses multiple sites for potential functionalization. Research into controlling the regioselectivity of reactions, such as C-H functionalization, is a key area. By leveraging advanced catalysts and directing groups, chemists aim to selectively modify specific positions on the pyridine ring, opening up new avenues for creating complex molecular architectures. dntb.gov.ua

Orthogonal Reactivity: Similar to other di-substituted halopyridines like 2-Fluoro-5-iodopyridine, the different reactivities of the substituents can be exploited. chemimpex.comsigmaaldrich.com The carbon-iodine bond is well-suited for cross-coupling reactions, while the ethoxy group can influence the reactivity of the pyridine ring itself. Future work could explore orthogonal reaction sequences where the iodo- and ethoxy- functionalities are manipulated independently in a one-pot or sequential manner.

Photoredox and Electrochemical Methods: Modern synthetic methods involving photoredox catalysis and electrochemistry offer new ways to activate molecules under mild conditions. Applying these techniques to this compound could unlock novel reaction pathways, such as radical-based transformations, that are not accessible through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the demands for rapid compound synthesis and process optimization, the integration of modern automation technologies is essential.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and improved scalability. Implementing a flow process for the synthesis of this compound and its subsequent derivatization could lead to higher throughput, improved yields, and more consistent product quality.

Automated Synthesis: Automated platforms can accelerate the synthesis of libraries of this compound derivatives. cetjournal.it By combining robotic liquid handlers with software-controlled reaction protocols, researchers can rapidly generate a multitude of analogs for screening purposes, significantly shortening the discovery and development timeline. cetjournal.it

High-Throughput Screening of this compound Derivatives in Biological Assays

The 2-ethoxypyridine (B84967) scaffold is a valuable pharmacophore in drug discovery. High-Throughput Screening (HTS) provides a mechanism to rapidly evaluate the biological activity of large libraries of compounds derived from this compound. drugtargetreview.comchemrxiv.org

Library Synthesis and Screening: By systematically modifying the this compound core through various chemical reactions, large and diverse compound libraries can be generated. These libraries can then be subjected to HTS against a wide array of biological targets, such as enzymes, receptors, and whole cells, to identify "hit" compounds with desired biological activity. researchgate.net

Assay Development: A critical component of this process is the development of robust and sensitive biological assays suitable for an HTS format. nih.gov These assays can range from simple enzyme inhibition tests to complex cell-based phenotypic screens that measure changes in cell health or function. eurenomics.eu The goal is to efficiently identify molecules that can modulate disease-relevant pathways. nih.gov

Advanced Computational Design of New Molecules Incorporating the this compound Moiety

Computational chemistry and in silico drug design are indispensable tools for modern molecular discovery. mdpi.com These methods allow for the rational design of new molecules with optimized properties, saving significant time and resources compared to traditional trial-and-error approaches.

Structure-Based and Ligand-Based Design: Using the three-dimensional structure of a biological target, computational methods like molecular docking can predict how derivatives of this compound might bind. rsc.org This allows for the design of new molecules with improved potency and selectivity. nih.gov For instance, computational studies on the related compound 2-ethoxy-3,5-dinitropyridine (B100253) have been used to evaluate its potential as a therapeutic agent by modeling its reaction mechanisms and binding affinities. researchgate.net

Predictive Modeling: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity and physicochemical properties of virtual compounds. By training these models on existing data, researchers can computationally screen vast virtual libraries of this compound derivatives to prioritize the most promising candidates for synthesis and experimental testing. uantwerpen.be

| Research Area | Key Technologies/Methods | Objective |

| Greener Synthesis | Aqueous solvents, solid-phase reactions, catalysis | Reduce environmental impact and improve efficiency. |

| Novel Reactivity | Regioselective C-H functionalization, photoredox catalysis | Discover new chemical transformations and create novel structures. |

| Automation | Flow chemistry, robotic synthesis platforms | Increase throughput and accelerate compound library generation. |

| Biological Screening | High-Throughput Screening (HTS), cell-based assays | Rapidly identify molecules with therapeutic potential. |

| Computational Design | Molecular docking, DFT calculations, machine learning | Rationally design molecules with optimized properties before synthesis. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.